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Introduction

JNJ-38877605 is a potent and selective, orally bioavailable, ATP-competitive small-molecule
inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when aberrantly
activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations such as gene
amplification or mutation, plays a crucial role in tumor cell proliferation, survival, migration, and
invasion.[3] This has made c-Met a compelling target for cancer therapy. JNJ-38877605 has
demonstrated significant antitumor activity in a variety of preclinical xenograft models,
particularly those with MET gene amplification or pathway activation.[4]

This technical guide provides a comprehensive overview of the use of JNJ-38877605 in
preclinical xenograft models, consolidating key data and experimental protocols. It is intended
to serve as a resource for researchers and drug development professionals working on c-Met
inhibitors and related cancer therapies. Of critical importance, and a central theme of this
guide, is the ultimate discontinuation of INJ-38877605's clinical development due to species-
specific renal toxicity, a finding with significant implications for preclinical to clinical translation.

[415][6]

Mechanism of Action

JNJ-38877605 is a highly selective inhibitor of c-Met kinase with an IC50 of 4 nM.[2] It exhibits
over 600-fold selectivity for c-Met compared to a panel of more than 200 other tyrosine and
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serine-threonine kinases.[2] The primary mechanism of action is the inhibition of c-Met
autophosphorylation, which in turn blocks downstream signaling pathways, including the
PI13K/Akt and MAPK/ERK pathways, that are critical for tumor cell growth and survival.[7]

Preclinical Xenograft Studies: Efficacy and
Pharmacodynamics

JNJ-38877605 has been evaluated in several preclinical xenograft models, demonstrating
significant tumor growth inhibition and regression in tumors dependent on c-Met signaling.

Data Summary
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Experimental Protocols
General Xenograft Protocol

A generalized workflow for establishing and evaluating the efficacy of INJ-38877605 in
preclinical xenograft models is outlined below.
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General workflow for preclinical xenograft studies with INJ-38877605.
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GTL16 Gastric Carcinoma Xenograft Model

Cell Line: GTL16 human gastric carcinoma cells.

Animal Model: 6-week-old immunodeficient nu/nu female mice on a Swiss CD1 background.

[3]

Implantation: GTL16 cells are inoculated subcutaneously into the right posterior flank. For
determination of uPAR and IL-6, cells can be inoculated in both the right and left posterior
flanks.[3]

Treatment: Once tumors are established, mice are treated orally (p.o.) with INJ-38877605 at
a dose of 40 mg/kg/day for 72 hours.[3]

Endpoint Analysis: Plasma levels of human IL-8, GROaq, and uPAR are measured to assess
pharmacodynamic activity.[3]

U87 MG Glioblastoma Xenograft Model

While specific protocols for INJ-38877605 in U87 MG xenografts are not detailed in the
provided search results, a general methodology for establishing these models is as follows:

Cell Line: U87 MG human glioblastoma cells.
Animal Model: Immunodeficient mice (e.g., nu/nu or NOD/SCID).
Subcutaneous Model:

o Implantation: U87 MG cells are harvested during their exponential growth phase, and a
cell suspension is prepared. Typically, 1 x 1076 to 5 x 10”6 cells are injected
subcutaneously into the flank of the mice.

Orthotopic Model:

o Implantation: Mice are anesthetized, and a burr hole is made in the skull. A stereotactic
apparatus is used to inject a small volume (e.g., 2-5 pL) of U87 MG cell suspension (e.g.,
1 x 1075 cells) into the brain parenchyma (e.g., caudate nucleus or cerebral cortex).
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o Treatment: Oral administration of INJ-38877605 at a specified dose and schedule.

o Endpoint Analysis: For subcutaneous models, tumor volume is measured with calipers. For
orthotopic models, tumor growth can be monitored using imaging techniques such as
bioluminescence imaging (for luciferase-expressing cells) or MRI. Survival is a key endpoint
for orthotopic studies.

Signaling Pathway Inhibition by JNJ-38877605

JNJ-38877605 targets the c-Met receptor, thereby inhibiting its downstream signaling cascades
that are crucial for cancer cell proliferation and survival.
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Mechanism of action of INJ-38877605 in the c-Met signaling pathway.
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Species-Specific Toxicity and Clinical Development
Discontinuation

A critical aspect of the INJ-38877605 story is the species-specific renal toxicity that was not
predicted by standard preclinical models (rat and dog) but was observed in humans and
subsequently replicated in rabbits.[4][5][6] This toxicity was attributed to the formation of
insoluble metabolites by the enzyme aldehyde oxidase.[4][5]
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Logical flow of species-specific toxicity leading to the discontinuation of JINJ-38877605.

Conclusion

JNJ-38877605 demonstrated promising preclinical antitumor activity in various xenograft
models, particularly those driven by c-Met amplification or activation. Its potent and selective
inhibition of the c-Met signaling pathway translated to significant tumor growth inhibition and
regression in these models. However, the unforeseen species-specific renal toxicity observed
in humans, which was not apparent in standard rodent and canine toxicology studies, ultimately
led to the termination of its clinical development.[4][5]

The case of INJ-38877605 serves as a critical reminder of the limitations of preclinical models
in predicting all aspects of human drug metabolism and toxicity. While xenograft models remain
an invaluable tool for assessing anti-cancer efficacy and pharmacodynamics, this example
underscores the importance of a comprehensive understanding of inter-species differences in
drug metabolism to better inform clinical trial design and mitigate potential risks. For
researchers in the field, the data and protocols presented here for INJ-38877605 can still
provide valuable insights into the preclinical evaluation of c-Met inhibitors, while the
toxicological findings offer important lessons for the broader field of drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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